molecular formula C16H15ClN2O B12629820 2-Amino-7-methoxy-3-phenylquinoline hydrochloride CAS No. 1170220-26-4

2-Amino-7-methoxy-3-phenylquinoline hydrochloride

Cat. No.: B12629820
CAS No.: 1170220-26-4
M. Wt: 286.75 g/mol
InChI Key: BECMTIPVXAHBLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate is then subjected to further reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methoxy-3-phenylquinoline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The amino and methoxy groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at the amino or methoxy positions.

Scientific Research Applications

2-Amino-7-methoxy-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-methoxy-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The phenyl group may enhance the compound’s hydrophobic interactions, increasing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-methoxy-3-phenylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and methoxy groups allows for versatile chemical modifications, while the phenyl group enhances its hydrophobic interactions, making it a valuable compound in various research applications.

Properties

CAS No.

1170220-26-4

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

7-methoxy-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C16H14N2O.ClH/c1-19-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)18-15(12)10-13;/h2-10H,1H3,(H2,17,18);1H

InChI Key

BECMTIPVXAHBLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)N.Cl

Origin of Product

United States

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